3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester
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Overview
Description
Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate is a carbohydrate derivative used in various scientific research fields. This compound is particularly significant in proteomics research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate typically involves the esterification of hexopyranuronic acid derivatives. The process begins with the protection of hydroxyl groups using isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are meticulously controlled to maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the isobutyryl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in further chemical synthesis .
Scientific Research Applications
Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a probe in studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate involves its interaction with specific molecular targets. In biological systems, it can bind to carbohydrate-recognizing proteins, influencing various biochemical pathways. The ester groups facilitate its incorporation into lipid bilayers, enhancing its potential as a drug delivery agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another carbohydrate derivative used in similar applications.
Uniqueness
Methyl 1,2,3,4-tetra-O-isobutyrylhexopyranuronate is unique due to its isobutyryl groups, which provide distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C23H36O11 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl 3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3 |
InChI Key |
RFMOIPHVGPMCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
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